molecular formula C15H11ClINO B3741436 (2E)-3-(2-chlorophenyl)-N-(2-iodophenyl)prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-(2-iodophenyl)prop-2-enamide

Cat. No.: B3741436
M. Wt: 383.61 g/mol
InChI Key: BDYLDEHKKRJAJS-MDZDMXLPSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-(2-iodophenyl)prop-2-enamide: is an organic compound characterized by the presence of both chlorine and iodine atoms attached to phenyl rings

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-iodophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClINO/c16-12-6-2-1-5-11(12)9-10-15(19)18-14-8-4-3-7-13(14)17/h1-10H,(H,18,19)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYLDEHKKRJAJS-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-(2-iodophenyl)prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzaldehyde and 2-iodoaniline.

    Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with 2-iodoaniline in the presence of a base such as sodium hydroxide to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-(2-iodophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and bases like potassium carbonate are typical for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-chlorophenyl)-N-(2-iodophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(2-iodophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-bromophenyl)-N-(2-iodophenyl)prop-2-enamide
  • (2E)-3-(2-chlorophenyl)-N-(2-fluorophenyl)prop-2-enamide
  • (2E)-3-(2-chlorophenyl)-N-(2-bromophenyl)prop-2-enamide

Uniqueness

(2E)-3-(2-chlorophenyl)-N-(2-iodophenyl)prop-2-enamide is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions. This combination of halogens can lead to distinct chemical and physical properties compared to similar compounds with different halogen substitutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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